6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride
Overview
Description
SB 242084 hydrochloride is a selective antagonist for the 5-hydroxytryptamine 2C receptor. This compound has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It is known for its ability to penetrate the brain and exert anxiolytic-like effects without causing sedation or hyperphagia .
Mechanism of Action
Target of Action
SB 242084 (hydrochloride) is a selective, competitive, and high-affinity antagonist of the 5-HT2C receptor . It displays 158- and 100-fold selectivity over 5-HT2A and 5-HT2B receptors respectively . The 5-HT2C receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gq/G11 and mediates excitatory neurotransmission .
Mode of Action
This compound increases the basal activity of dopaminergic neurons in the ventral tegmental area (VTA) of the midbrain and dopamine release in the vomeronasal nucleus .
Biochemical Pathways
The antagonism of the 5-HT2C receptor by SB 242084 (hydrochloride) can lead to an increase in dopaminergic transmission in the mesolimbic system . This is significant because the mesolimbic pathway is one of the major dopamine pathways in the brain and is associated with reward and pleasure. Disruption of this pathway has been linked to psychiatric conditions, including depression and schizophrenia .
Pharmacokinetics
It is known that the compound is brain-penetrant , indicating that it can cross the blood-brain barrier to exert its effects in the central nervous system.
Result of Action
The antagonism of the 5-HT2C receptor by SB 242084 (hydrochloride) has been shown to have anxiolytic-like activity . It has also been shown to increase the effectiveness of the selective serotonin reuptake inhibitor (SSRI) class of antidepressants, and may also reduce their side effects . In animal studies, SB-242084 produced stimulant-type activity and reinforcing effects, somewhat similar to but much weaker than cocaine or amphetamines .
Biochemical Analysis
Biochemical Properties
The compound 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride interacts with cellular receptors . It acts as an antagonist, agonist, reverse agonist, or in some other fashion when interacting with these receptors
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SB 242084 hydrochloride involves multiple steps, starting from the appropriate indole derivativeThe final product is obtained as a hydrochloride salt to enhance its solubility and stability .
Industrial Production Methods: Industrial production of SB 242084 hydrochloride typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions: SB 242084 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloro and pyridinyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving SB 242084 hydrochloride include strong bases for deprotonation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products: The major products formed from the reactions of SB 242084 hydrochloride depend on the specific reaction conditions. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
SB 242084 hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the properties of 5-hydroxytryptamine 2C receptor antagonists. In biology and medicine, it is used to investigate the role of 5-hydroxytryptamine 2C receptors in various physiological and pathological processes. It has been shown to enhance the effectiveness of selective serotonin reuptake inhibitors and reduce their side effects . Additionally, it is used in animal studies to evaluate the effects of 5-hydroxytryptamine 2C receptor antagonists on behavior and neurotransmitter interactions .
Comparison with Similar Compounds
Similar Compounds:
- SB 206553 hydrochloride
- SB 269970 hydrochloride
- SB 202190 hydrochloride
Uniqueness: SB 242084 hydrochloride is unique in its high selectivity for the 5-hydroxytryptamine 2C receptor, with minimal effects on other serotonin receptors. This selectivity makes it a valuable tool for studying the specific role of 5-hydroxytryptamine 2C receptors in various physiological processes .
Properties
IUPAC Name |
6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2.2ClH/c1-13-10-15-7-9-26(18(15)11-17(13)22)21(27)25-16-5-6-20(24-12-16)28-19-4-3-8-23-14(19)2;;/h3-6,8,10-12H,7,9H2,1-2H3,(H,25,27);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMNSEILNIPNSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394600 | |
Record name | 6-Chloro-5-methyl-N-{6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl}-2,3-dihydro-1H-indole-1-carboxamide dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049747-87-6 | |
Record name | 6-Chloro-5-methyl-N-{6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl}-2,3-dihydro-1H-indole-1-carboxamide dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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